molecular formula C14H8BrClFNO B3236542 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol CAS No. 1370468-13-5

5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol

Cat. No.: B3236542
CAS No.: 1370468-13-5
M. Wt: 340.57 g/mol
InChI Key: XTFGXGZHJXNZII-UHFFFAOYSA-N
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Description

Significance of Halogenated Indole (B1671886) and Phenol (B47542) Scaffolds in Modern Organic Chemistry

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Similarly, the phenol moiety is a fundamental building block in both biological systems and industrial applications. acs.org The introduction of halogen atoms onto these scaffolds profoundly enhances their chemical diversity and utility.

Halogenated indoles are particularly prevalent in marine natural products, where organisms often possess unique halogenating enzymes. nih.govnih.gov Bromination of indole alkaloids, for instance, has been shown to significantly increase biological activity. nih.gov In medicinal chemistry, halogenation is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. rsc.org The specific position and type of halogen can direct molecular interactions and block sites of metabolic degradation.

Halogenated phenols are equally vital as versatile synthetic intermediates and functional molecules. acs.orgnih.gov They are precursors to a wide range of pharmaceuticals, herbicides, and fungicides. google.com In materials science, the incorporation of halogenated phenols into polymers can confer valuable properties such as fire retardancy. google.com The presence of halogens on the phenol ring alters its acidity and nucleophilicity, providing a handle for further selective chemical transformations.

The table below summarizes the key attributes and applications of these two halogenated scaffolds.

ScaffoldKey AttributesCommon Applications
Halogenated Indole Found in numerous natural products nih.govPharmaceuticals (e.g., antimicrobials, anticancer agents) nih.govnews-medical.net
Modulates biological activity and metabolic stability nih.govrsc.orgAgrochemicals nih.gov
Serves as a versatile synthetic building block researchgate.netAdvanced Materials nih.gov
Halogenated Phenol Important industrial and synthetic intermediate acs.orggoogle.comPolymers and Resins google.com
Present in many biologically active compounds acs.orgHerbicides and Fungicides google.com
Halogens provide sites for further functionalization nih.govMedicinal Chemistry Scaffolds ossila.com

Rationale for Investigating Complex Hybrid Molecules with Differentiated Halogenation Patterns

The deliberate design of a molecule like 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol —which combines two distinct halogenated aromatic systems—is predicated on several key principles of advanced molecular design. The "differentiated halogenation pattern," referring to the specific placement of fluorine, chlorine, and bromine, is not arbitrary but is intended to impart a unique combination of properties.

One of the primary motivations is the ability to fine-tune the molecule's physicochemical characteristics. Halogens exert powerful electronic effects and can significantly alter the acidity of the phenolic hydroxyl group and the electron density of the indole ring. Furthermore, the varying lipophilicity of different halogens allows for precise control over the molecule's solubility and membrane permeability.

A second, more subtle, rationale involves the exploitation of non-covalent interactions, particularly halogen bonding. acs.org A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. acs.org The strength of this interaction generally increases from chlorine to bromine to iodine; fluorine does not typically form significant halogen bonds in this context. acs.org In the target molecule, the bromine and chlorine atoms could serve as halogen bond donors, enabling specific, stabilizing interactions with biological macromolecules like proteins and nucleic acids. acs.org This directional bonding provides a powerful tool for rational drug design that goes beyond simple steric or hydrophobic effects.

Finally, the differentiated halogenation provides distinct "synthetic handles" for subsequent chemical modifications. The carbon-bromine bond is typically more reactive in transition-metal-catalyzed cross-coupling reactions than the carbon-chlorine bond, which in turn is more reactive than the carbon-fluorine bond. This hierarchy of reactivity allows for the selective, stepwise functionalization of the molecule, enabling the construction of a diverse library of complex derivatives from a single advanced intermediate.

The following table details the properties of the halogens present in the target molecule, which are critical for understanding the rationale behind its specific design.

Halogenvan der Waals Radius (Å)Electronegativity (Pauling)C-X Bond Energy (kJ/mol)Key Role in Molecular Design
Fluorine (F) 1.473.98~485Modulates pKa, blocks metabolism, enhances binding affinity nih.gov
Chlorine (Cl) 1.753.16~340Increases lipophilicity, participates in halogen bonding acs.orgnih.gov
Bromine (Br) 1.852.96~285Strong halogen bond donor, provides a reactive site for cross-coupling ossila.comacs.org

Overview of Current Research Landscape for Structurally Related Functionalized Heterocycles

The investigation of complex, functionalized heterocyclic systems is a vibrant and rapidly advancing area of chemical research. The synthesis of molecules like This compound fits within a broader trend of creating "Diversity-Oriented Synthesis" (DOS) platforms, where complex and structurally diverse small molecules are generated for high-throughput screening in drug discovery. bioengineer.org

Significant progress has been made in developing novel synthetic methodologies for the C-H functionalization of indole and phenol rings, allowing for more efficient and selective construction of these hybrid systems. nih.govnews-medical.net Researchers are increasingly employing techniques like transition-metal catalysis to forge the carbon-carbon bond between the two heterocyclic cores and to install the halogen atoms with high regioselectivity. bioengineer.org Recent breakthroughs in copper-catalyzed reactions, for example, have provided more affordable and scalable methods for modifying specific positions on the indole ring that were previously difficult to access. news-medical.netbioengineer.org

The study of hybrid natural products provides further context and inspiration for this field. For example, the meriolins are synthetic hybrids of the marine alkaloids variolins and meridianins, designed to combine the structural features of both parent compounds to achieve enhanced biological activity. nih.gov This "hybridization" strategy is a proven concept in medicinal chemistry. Research into π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, highlights the ongoing effort to create novel polycyclic aromatic frameworks with tailored optoelectronic properties for applications in organic electronics. acs.org The current landscape is thus characterized by a convergence of synthetic innovation, computational design, and a deep understanding of molecular interactions to create novel, highly functionalized heterocyclic molecules for a wide array of scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-6,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFGXGZHJXNZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C3=C(C=C(C=C3F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 5 Chloro 1h Indol 2 Yl 3 Fluorophenol

Retrosynthetic Analysis and Strategic Disconnection Approaches

A retrosynthetic analysis of the target molecule, 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol, suggests that the most logical disconnection is the carbon-carbon bond between the C2 position of the indole (B1671886) ring and the C2 position of the phenol (B47542) ring. This approach simplifies the complex target into two more readily accessible precursor molecules: a substituted indole system and a halogenated phenol moiety. ias.ac.in This strategy allows for the independent synthesis and functionalization of each fragment before the crucial coupling step. Alternative disconnection strategies, such as those involving C-N bond formation, are also considered in synthetic chemistry but the C-C bond disconnection is often more direct for this class of compounds. researchgate.netubc.ca

The success of the total synthesis hinges on the efficient preparation of two key intermediates: a 5-bromo-3-fluorophenol derivative and a 5-chloro-1H-indole derivative, which is suitably activated for a subsequent coupling reaction.

The synthesis of polyhalogenated phenols can be achieved through various methods. One common indirect method involves the diazotization of a corresponding polyhalogenated aniline (B41778), followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group. google.com This process allows for the production of phenols with specific substitution patterns based on the availability of the aniline precursor. google.com The reaction typically involves treating the aniline with an aqueous sulfuric acid solution to form a fine suspension, followed by diazotization and subsequent heating to induce hydrolysis. google.com

Another powerful technique for the synthesis of functionalized phenols involves the demethylation of the corresponding anisole (B1667542) derivatives. For instance, a 5-bromo-2-chloro-phenol has been synthesized from 5-bromo-2-chloroanisole (B101544) using boron tribromide in dichloromethane. chemicalbook.com This method is particularly useful when the anisole is easier to prepare or handle than the free phenol. Modern palladium-catalyzed methods have also been developed for the direct conversion of aryl halides to phenols using potassium hydroxide, which is notable for its use of highly active monophosphine-based catalysts. organic-chemistry.org

Method Starting Material Key Reagents Product Typical Yield
Diazotization-Hydrolysis google.comPolyhalogenated aniline1. H2SO4, NaNO22. HeatPolyhalogenated phenolVariable
Demethylation chemicalbook.com5-Bromo-2-chloroanisoleBoron tribromide5-Bromo-2-chlorophenol98%
Pd-catalyzed Hydroxylation organic-chemistry.orgAryl halideKOH, Pd-catalystPhenolGood to excellent

The required 5-chloro-1H-indole precursor can be synthesized through several established routes. A common approach involves the dehydrogenation of the corresponding indoline (B122111). For example, 5-chloroindoline (B1581159) can be converted to 5-chloroindole (B142107) by heating in the presence of a palladium catalyst. google.com An improved process for preparing 5-chloro-indole starts from indoline, which is first acylated, then chlorinated to form 5-chloro-1-acyl-indoline. Subsequent saponification yields 5-chloro-indoline, which is then dehydrogenated using a ruthenium catalyst in the presence of an aromatic nitro compound to give the final product in excellent yields. google.com

The synthesis of 5-bromoindoles has also been described, often involving the direct bromination of a protected indole. For example, 1-acetyl-indole-2-sulfonate can be brominated with elemental bromine, followed by hydrolysis to yield 5-bromoindole. google.com These methods provide access to the specifically substituted indole core required for the final coupling step.

Method Starting Material Key Steps/Reagents Product Reference
Dehydrogenation5-ChloroindolinePalladium catalyst, heat5-Chloro-1H-indole google.com
Multi-step SynthesisIndoline1. Acylation2. Chlorination3. Saponification4. Dehydrogenation (Ru catalyst)5-Chloro-1H-indole google.com
BrominationIndole1. Protection (Acyl, Sulfonate)2. Bromination (Br2)3. Deprotection5-Bromo-1H-indole google.com

The crucial step in the synthesis is the formation of the C-C bond between the indole and phenol rings. This can be accomplished primarily through transition-metal catalyzed cross-coupling reactions, although other approaches can be envisioned.

Transition-metal catalysis is a powerful tool for the construction of biaryl linkages. The C2-selective arylation of indoles is a well-established method for synthesizing 2-arylindoles. nih.gov Palladium-catalyzed reactions, such as Heck-type couplings, are particularly efficient for this transformation. nih.govresearchgate.net These reactions can proceed via an oxidative dehydrogenation of an indoline followed by a sequential C2-regioselective arylation. nih.govresearchgate.net This one-step process utilizes molecular oxygen as the sole oxidant and demonstrates broad substrate scope and functional group compatibility under mild conditions. nih.govresearchgate.net

The general catalytic cycle for such cross-coupling reactions involves three key steps: oxidative addition of the catalyst to one of the coupling partners (e.g., an aryl halide), transmetalation with the other partner (e.g., an organoboron or organotin indole derivative), and finally, reductive elimination to form the new C-C bond and regenerate the active catalyst. nih.gov

Reaction Type Indole Substrate Aryl Substrate Catalyst System Key Features
Heck-type Arylation nih.govresearchgate.netIndolineArylboronic acidPd(II) catalyst, O2 oxidantOne-step dehydrogenation and C2-arylation
Suzuki-Miyaura Coupling nih.govIndole-boronic acidAryl halidePd(0) catalyst, baseHigh efficiency, broad functional group tolerance
Direct C-H Arylation nih.govIndoleAryl halidePd catalystAtom-economical, avoids pre-functionalization of indole

While transition-metal catalysis is often preferred, classical nucleophilic substitution reactions represent an alternative strategy. In such an approach, one of the aromatic rings must be activated towards nucleophilic attack by the other. For instance, an electron-deficient polyhalogenated phenol could potentially react with an indolyl anion, generated by deprotonation of the N-H bond, although C-alkylation at the C3 position is often a competing reaction.

A more modern approach that bridges the gap between classical substitution and catalytic methods is the electrooxidative [3+2] annulation. This method has been used for the reaction between phenols and N-acetylindoles to form benzofuroindolines. nih.gov The reaction proceeds under external oxidant- and catalyst-free conditions, where both the phenol and indole are thought to be oxidized at an anode to generate radical intermediates that then couple. nih.gov This environmentally friendly protocol avoids the use of hazardous chemical oxidants, with hydrogen as the only byproduct. nih.gov

Indole-Phenol Coupling Strategies

Optimized Reaction Conditions and Parametric Studies

The optimization of reaction conditions is paramount to achieving high yield, purity, and selectivity in the synthesis of the target compound. This involves a systematic study of catalysts, solvents, temperature, and pressure for each key step of the proposed synthetic pathway. The primary steps considered for optimization are the Fischer indole synthesis for the indole core, the regioselective bromination of the phenolic component, and the Suzuki-Miyaura coupling to link the two fragments.

The choice of the catalytic system is critical, particularly for the key C-C bond-forming step. For the proposed Suzuki-Miyaura coupling between a 5-chloro-1H-indol-2-ylboronic acid derivative and 5-bromo-3-fluorophenol, the palladium catalyst and its associated ligands play a central role in determining the reaction's efficiency.

A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. organic-chemistry.org However, the ligand bound to the palladium center is often the most influential component. Phosphine-based ligands are widely used due to their ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

For coupling reactions involving electron-rich indoles and phenols, electron-rich and sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have shown considerable efficacy. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki-Miyaura couplings, offering high stability and reactivity.

The following table summarizes representative catalytic systems that could be optimized for the proposed Suzuki-Miyaura coupling step.

Catalyst PrecursorLigandBaseTypical Yield (%)Comments
Pd(OAc)₂SPhosK₃PO₄>90Effective for sterically hindered and electron-rich substrates.
Pd₂(dba)₃XPhosCs₂CO₃>85Broad substrate scope and high thermal stability.
PdCl₂(dppf)(none)K₂CO₃>80Good for a range of aryl bromides and boronic acids. nih.gov
NiCl₂(PCy₃)₂PCy₃K₃PO₄>75A less expensive nickel-based alternative for phenol couplings. mdpi.comwikipedia.org

Note: The yields are representative for similar Suzuki-Miyaura reactions and would require empirical optimization for the specific synthesis of this compound.

For the Fischer indole synthesis of the 5-chloro-1H-indole precursor, the catalysts are typically Brønsted or Lewis acids. wikipedia.orgtestbook.com Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH). The selection of the acid catalyst can influence the reaction rate and, in some cases, the regioselectivity if an unsymmetrical ketone is used. byjus.com

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the nature of the catalytic species. rsc.orgwhiterose.ac.uk In the context of the proposed Suzuki-Miyaura coupling, the choice of solvent is critical for achieving high efficacy and purity.

A mixture of an organic solvent and an aqueous basic solution is commonly employed. The organic solvent must solubilize the aryl halide and the palladium catalyst, while the aqueous phase contains the base necessary for the activation of the boronic acid. organic-chemistry.org Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used. wikipedia.orgscispace.com The polarity of the solvent can significantly impact the reaction, with more polar solvents potentially favoring the formation of different catalytically active species. nih.govresearchgate.net

The following table illustrates the potential impact of different solvent systems on the yield of a representative Suzuki-Miyaura coupling reaction.

Solvent SystemBaseTypical Yield (%)Comments
Dioxane/H₂OK₃PO₄>90Commonly used, good for a wide range of substrates.
Toluene/H₂OK₂CO₃>85Less polar, can be beneficial for certain substrates.
THF/H₂OCs₂CO₃>88THF is a good solvent for many organic compounds.
DMFK₂CO₃>80Highly polar, can stabilize charged intermediates. whiterose.ac.uk

Note: The yields are representative and would need to be optimized for the specific target synthesis.

For the Fischer indole synthesis, high-boiling point solvents are often preferred if the reaction is conducted at elevated temperatures. However, the reaction can also be performed in the absence of a solvent, using the acid catalyst itself as the reaction medium (e.g., molten PPA).

For industrial-scale synthesis, reaction parameters such as temperature and pressure must be carefully optimized to ensure safety, efficiency, and cost-effectiveness. The proposed key reactions, Fischer indole synthesis and Suzuki-Miyaura coupling, are typically conducted at atmospheric pressure, simplifying reactor design.

Temperature optimization is crucial. The Fischer indole synthesis often requires elevated temperatures to drive the cyclization and dehydration steps. byjus.com However, excessively high temperatures can lead to side reactions and decomposition. A typical temperature range for this reaction is between 80 °C and 160 °C, depending on the substrates and catalyst used.

The Suzuki-Miyaura coupling is often performed at temperatures ranging from room temperature to around 100 °C. nrochemistry.com The optimal temperature depends on the reactivity of the coupling partners and the activity of the catalytic system. For industrial applications, finding the lowest effective temperature is desirable to minimize energy consumption and reduce the formation of thermal degradation byproducts. The use of highly active catalyst systems can often allow for lower reaction temperatures.

Mechanistic Investigations of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for rational optimization and troubleshooting of the synthetic route. The key steps in the proposed synthesis, the Fischer indole synthesis and the Suzuki-Miyaura coupling, have been the subject of extensive mechanistic studies.

Fischer Indole Synthesis: The mechanism of the Fischer indole synthesis is a well-established cascade of reactions. wikipedia.orgtestbook.combyjus.com

Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 4-chlorophenylhydrazine (B93024) with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.

byjus.combyjus.com-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a byjus.combyjus.com-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a new C-C bond, resulting in a di-imine intermediate. jk-sci.com

Aromatization and Cyclization: The di-imine intermediate rearomatizes, and the resulting amino group attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring.

Elimination: Finally, the acid-catalyzed elimination of ammonia (B1221849) from this cyclic intermediate leads to the formation of the aromatic indole ring. alfa-chemistry.com

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main stages involving a palladium catalyst. libretexts.orgbyjus.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-bromo-3-fluorophenol, inserting into the carbon-bromine bond to form a Pd(II) complex.

Transmetalation: The boronic acid derivative of the 5-chloro-1H-indole is activated by a base to form a boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the indole moiety is transferred to the palladium center, displacing the halide. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond between the indole and phenol rings and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comyonedalabs.com

Fischer Indole Synthesis: Several key intermediates in the Fischer indole synthesis have been identified and, in some cases, isolated. byjus.com The initial phenylhydrazone is often stable and can be isolated before the cyclization step. The enamine tautomer is a crucial, though often transient, intermediate. The di-imine formed after the sigmatropic rearrangement and the subsequent cyclic aminal are also key intermediates on the pathway to the final indole product. wikipedia.org

Suzuki-Miyaura Coupling: The intermediates in the Suzuki-Miyaura catalytic cycle are organometallic complexes that are typically highly reactive and not isolated. libretexts.org

The Pd(II)-aryl halide complex formed after oxidative addition is the first key intermediate.

The Pd(II)-di-aryl complex is formed after transmetalation. Spectroscopic techniques, such as NMR, and computational studies have been instrumental in characterizing these transient species and elucidating the finer details of the catalytic cycle. The formation of an anionic palladium complex has also been suggested as a possible active species in polar solvents. nih.govresearchgate.net

Stereochemical Control and Diastereoselective Synthesis Considerations

The target molecule, this compound, is an achiral structure and does not possess any stereocenters. However, in the broader context of synthesizing complex, biologically active indole derivatives, the principles of stereochemical control are paramount. Many indolyl-phenols and related compounds feature chirality, which can be present as stereogenic centers or as axial chirality in sterically hindered biaryl systems.

Asymmetric Catalysis in Indole Functionalization: Should a synthetic route introduce chirality, asymmetric catalysis would be a key strategy. For instance, the functionalization of the indole core can be achieved with high enantioselectivity using chiral catalysts. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric reactions involving indoles. rsc.orgacs.orgdicp.ac.cnthieme-connect.com These catalysts can activate electrophiles, such as imines or nitroalkenes, toward nucleophilic attack by the indole ring, creating a chiral environment that directs the formation of one enantiomer over the other. lookchem.com For example, a CPA-catalyzed Friedel-Crafts alkylation of a 5-chloro-1H-indole precursor could install a chiral side chain. lookchem.com

Diastereoselective Reactions: In syntheses involving multiple stereocenters, diastereoselectivity becomes critical. Diastereoselective reactions are often employed in cascade or domino sequences to build molecular complexity efficiently. For example, a dearomative alkylation followed by an intramolecular aza-Friedel–Crafts cascade reaction has been used to create fused tetracyclic indolines with high diastereoselectivity. acs.org Similarly, photocatalytic hydroboration of indole derivatives has been shown to proceed with excellent trans-diastereoselectivity. nih.gov While not directly applicable to the achiral target molecule, these methods showcase the advanced strategies available for controlling stereochemistry in complex indole synthesis, which would be vital if the target scaffold were further elaborated.

Atroposelective Synthesis: For some C2-arylindoles with significant steric hindrance around the C-C biaryl bond, atropisomers can exist. The synthesis of these axially chiral compounds requires atroposelective methods. Rhodium-catalyzed asymmetric C-H bond insertion is a modern technique used to construct axially chiral C2-arylindoles with high enantiomeric ratios. acs.orgnih.gov Similarly, palladium-catalyzed enantioselective Cacchi reactions can build the indole ring de novo while establishing axial chirality. researchgate.net Although the substitution pattern of this compound is unlikely to result in stable atropisomers at room temperature, these advanced methods are crucial for related, more sterically demanding targets.

Green Chemistry Principles in Synthesis Design

Integrating green chemistry principles into the synthetic design for this compound is essential for developing sustainable and environmentally responsible manufacturing processes. ctfassets.netnih.gov The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy (AE) and the Environmental Factor (E-Factor). syrris.com

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to maximize AE, with addition and rearrangement reactions being ideal (100% AE), while substitution and elimination reactions generate stoichiometric byproducts, lowering their AE.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. The pharmaceutical industry typically has very high E-Factors, often ranging from 25 to over 200, due to multi-step syntheses, extensive use of solvents for reaction and purification, and poor yields. syrris.com A primary goal of green chemistry is to minimize the E-Factor.

A comparison of synthetic strategies for the indole core illustrates these principles. The classic Fischer indole synthesis, while robust, often suffers from poor atom economy due to the elimination of ammonia and the use of stoichiometric acid promoters. wikipedia.orgacs.org In contrast, modern C-H activation strategies can be more atom-economical as they avoid pre-functionalization of the starting materials. thieme-connect.comacs.orgias.ac.in

Table 1: Comparative Atom Economy (AE) for Indole Synthesis Strategies

Reaction Type General Transformation Byproducts Theoretical AE Notes
Fischer Indole Synthesis Phenylhydrazine + Ketone → IndoleNH₃ + H₂OLow-ModerateRequires stoichiometric acid catalyst, generating salt waste. wikipedia.org
Suzuki Coupling Aryl Halide + Aryl Boronic Acid → BiarylHalide Salt + Boric Acid derivativesModerateGenerates stoichiometric salt waste from the base and boron compound. inovatus.es
Direct C-H Arylation Arene + Aryl Halide → BiarylH-XModerate-HighMore step-economic, but often requires an oxidant which generates waste. ias.ac.in
[3+3] Sigmatropic Rearrangement (Rearrangement of precursors)None100%An ideal reaction type, though not always applicable. thieme-connect.com

Solvents constitute the largest mass component of most chemical processes in the pharmaceutical industry and are a major contributor to the high E-Factor. ctfassets.net Traditional syntheses often rely on hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF, DMAc), which are under increasing regulatory scrutiny. acs.orgscispace.com

The development of synthetic routes in greener solvents is a key objective. For the crucial C-C bond-forming step in the synthesis of the target molecule, such as a Suzuki coupling, significant research has focused on replacing traditional solvents. digitellinc.com

Water: An ideal green solvent, often used with surfactants or co-solvents for palladium-catalyzed reactions. rsc.org

Bio-based Solvents: Alcohols (ethanol), esters (isopropyl acetate), and ethers (2-MeTHF) derived from renewable feedstocks are increasingly used. inovatus.esdigitellinc.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These can act as both solvent and catalyst, offering unique reactivity and potential for recycling, although their own synthesis and toxicity must be considered. scispace.com

Table 2: General Solvent Selection Guide

Class Examples Sustainability Considerations
Recommended Water, Ethanol, Isopropanol, Isopropyl Acetate, 2-MeTHFLow toxicity, renewable sources, biodegradable.
Usable Toluene, Heptane, AcetonitrileUseful properties but have some health or environmental flags.
Undesirable/Hazardous Dichloromethane, Chloroform, DMF, DMAc, DioxaneHigh toxicity, carcinogenicity, persistent environmental pollutants. acs.orgscispace.com

The first principle of green chemistry is waste prevention, which is best achieved by using catalytic rather than stoichiometric reagents. The synthesis of this compound would heavily rely on catalysis, particularly for the key cross-coupling step.

Homogeneous and Heterogeneous Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming the C2-aryl bond. rsc.org While homogeneous catalysts are often highly active, their removal from the product stream and subsequent recycling can be challenging and costly, which is a significant issue for expensive and toxic heavy metals like palladium. acs.org

To address this, significant effort has been directed toward developing recyclable catalytic systems:

Heterogeneous Catalysts: Supporting palladium nanoparticles on materials like silica, titanium dioxide, hydrotalcite, or carbon allows the catalyst to be easily filtered off and reused for multiple cycles. mdpi.commdpi.com

Recoverable Homogeneous Catalysts: Ligands can be designed to make the palladium complex soluble at reaction temperature but precipitate upon cooling, allowing for recovery. acs.org Perovskite-supported palladium catalysts have also been shown to be recoverable and reusable. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Absolute Configuration and Conformational Analysis

This technique is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Intermolecular Interactions and Crystal Packing MotifsAnalysis of the crystal structure would provide invaluable insight into how the molecules arrange themselves in the solid state. Researchers would investigate various non-covalent interactions, such as:

Hydrogen Bonding: Likely involving the phenolic hydroxyl (-OH) group and the indole (B1671886) N-H group acting as donors, and potentially the halogen atoms or the π-systems of the aromatic rings acting as acceptors.

Halogen Bonding: Interactions involving the bromine and chlorine atoms, where these act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

Multi-Dimensional NMR Techniques for Complete AssignmentTo unambiguously assign all the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this complex molecule, a suite of multi-dimensional NMR experiments would be required:

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (over two or three bonds), which is critical for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine which protons are close to each other in space, providing crucial information about the molecule's conformation in solution.

Variable Temperature NMR Studies for Conformational DynamicsStudying the NMR spectra at different temperatures can provide information about dynamic processes, such as the rotation around the single bond connecting the indole and phenol (B47542) rings. Changes in the appearance of the NMR signals with temperature can be analyzed to determine the energy barriers for these conformational changes.

While the principles of these analytical techniques are well-established, their application to 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol requires a physical sample and dedicated laboratory investigation. Until such research is conducted and published, a detailed and accurate article on its specific structural and spectroscopic characteristics remains an endeavor for future scientific exploration.

Vibrational Spectroscopy (FT-IR and FT-Raman) and Spectroscopic Correlation

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques that provide detailed information about the vibrational modes of a molecule. epequip.comspectroscopyonline.com

The vibrational spectrum of this compound is expected to be complex due to the presence of multiple functional groups. The assignment of vibrational bands can be aided by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding modes. nih.govijtsrd.com

Specific functional groups within the molecule will give rise to characteristic vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman)
O-H (Phenol) Stretching 3200-3600 (broad) Weak or absent
N-H (Indole) Stretching 3300-3500 Weak or absent
C=C (Aromatic) Stretching 1450-1600 1450-1600 (strong)
C-F Stretching 1000-1400 Weak
C-Cl Stretching 600-800 600-800

The presence of bromine, chlorine, and fluorine atoms significantly influences the vibrational spectrum. nih.gov The heavy atoms (Br and Cl) will have their stretching vibrations at lower frequencies. The electronegativity and position of the halogens on the aromatic rings will also cause shifts in the C-H and C=C vibrational modes due to electronic effects. nih.govrug.nl Halogenation can impact intermolecular interactions, which may be reflected in the vibrational spectra. nih.govucl.ac.uk

High-Resolution Mass Spectrometry and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and elucidating the fragmentation pathways of a molecule. longdom.orgnih.gov

HRMS can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₄H₇BrClFNO). longdom.org This is crucial for confirming the identity of the synthesized compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Elemental Composition Calculated m/z
[M]⁺ C₁₄H₇BrClFNO 352.9387
[M+H]⁺ C₁₄H₈BrClFNO 353.9465

The characteristic isotopic pattern arising from the presence of bromine and chlorine will be a key feature in the mass spectrum, further confirming the elemental composition. The fragmentation of indole alkaloids in mass spectrometry often involves characteristic pathways that can be established through tandem mass spectrometry (MS/MS) experiments. nih.govnih.gov Common fragmentation patterns for alkyl halides include halogen cleavage and alpha cleavage. youtube.com

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Extensive searches of scientific literature and chemical databases have yielded no specific experimental or theoretical data for this particular compound. Key information required to populate the requested sections, such as mass spectrometry fragmentation patterns under various ionization conditions and chiroptical spectroscopic data (Circular Dichroism and Vibrational Circular Dichroism), is not publicly available.

To provide a thorough, informative, and scientifically accurate article as per the instructions, specific research findings on "this compound" are necessary. Without such data, any attempt to construct the article would be purely speculative and would not meet the required standards of scientific accuracy.

General principles for the analysis of related structures, such as halogenated indoles and phenols, are available but cannot be used to generate specific, factual content for the requested compound without inventing data. Therefore, the article cannot be created as instructed.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the minimum energy conformation of 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol. This involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the structure with the lowest electronic energy. Conformational analysis would further explore the potential energy surface to identify other stable conformers and the energy barriers between them, which is particularly relevant for the rotational freedom around the bond connecting the phenol (B47542) and indole (B1671886) rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole and phenol rings, while the LUMO would likely be distributed across the aromatic systems.

Table 1: Predicted Frontier Molecular Orbital Properties

PropertyPredicted ValueSignificance
HOMO Energy~ -6.0 to -7.0 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy~ -1.5 to -2.5 eVRepresents the energy of the lowest energy unoccupied orbital for accepting electrons.
Energy Gap (ΔE)~ 3.5 to 5.5 eVA larger gap implies higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red-colored regions indicate negative electrostatic potential, where nucleophilic attack is likely to occur, while blue regions denote positive potential, indicating sites for electrophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, as well as the halogen atoms due to their lone pairs. Positive potential would be expected around the hydrogen atom of the hydroxyl and N-H groups.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 5 Chloro 1h Indol 2 Yl 3 Fluorophenol

Electrophilic Aromatic Substitution Reactions on Phenol (B47542) and Indole (B1671886) Rings

The phenol and indole rings are both activated toward electrophilic aromatic substitution (SEAr), though the specific sites of reaction are governed by the cumulative electronic and steric effects of the existing substituents.

Regioselectivity and Directing Effects of Halogen and Hydroxyl Substituents

The reactivity of the two aromatic systems in 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol is controlled by the directing effects of their respective substituents.

On the Phenol Ring: The phenolic portion of the molecule contains a hydroxyl (-OH) group, a bromine atom, and a fluorine atom. The hydroxyl group is a powerful activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, halogen substituents (Br and F) are deactivating due to their inductive electron-withdrawing effects, yet they also direct incoming electrophiles to the ortho and para positions because of resonance effects involving their lone pairs.

The directing effects on the phenol ring can be summarized as follows:

Hydroxyl (-OH) group: Strongly activating, ortho, para-directing.

Bromo (-Br) group: Deactivating, ortho, para-directing.

Fluoro (-F) group: Deactivating, ortho, para-directing.

In electrophilic substitution, the potent activating effect of the hydroxyl group is expected to dominate. The positions ortho to the hydroxyl group are C2 and C6. The C2 position is already substituted by the bulky indole moiety, making it sterically inaccessible. The C6 position is sterically hindered by the adjacent indole group at C2. The position para to the hydroxyl group (C4) is the most probable site for electrophilic attack. This position is also ortho to the bromine atom, which further supports substitution at this site.

On the Indole Ring: The indole ring is an electron-rich heterocycle, inherently reactive towards electrophiles, with a strong preference for substitution at the C3 position. However, in this molecule, the C2 position is substituted. The 5-position of the indole ring bears a chlorine atom, which is a deactivating, ortho, para-director. The nitrogen atom's lone pair strongly activates the pyrrole (B145914) part of the indole system. Even with C2 substituted, the C3 position remains the most electron-rich site, though it may be subject to steric hindrance from the adjacent phenol ring. Other potential sites for substitution are C4, C6, and C7, directed by the chloro substituent and the fused ring system's electronics.

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution

Ring System Substituent Position Electronic Effect Directing Effect Predicted Major Substitution Site(s)
Phenol -OH C1 Activating ortho, para C4
Phenol -F C3 Deactivating ortho, para C4
Phenol -Br C5 Deactivating ortho, para C4
Indole -Cl C5 Deactivating ortho, para C4, C6
Indole -NH- C1 Activating C3 C3 (if sterically accessible)

Nucleophilic Substitution Reactions of Halogen Atoms

The bromine and chlorine atoms attached to the aromatic rings are potential sites for nucleophilic substitution, primarily through transition-metal-catalyzed cross-coupling reactions, as traditional nucleophilic aromatic substitution (SNAr) would require harsher conditions or additional electron-withdrawing groups.

Selective Reactivity of Bromine and Chlorine Atoms

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond (C-Cl > C-Br) and the ease of the initial oxidative addition step to the palladium(0) catalyst.

Consequently, the C-Br bond on the phenol ring is significantly more reactive than the C-Cl bond on the indole ring. This difference in reactivity allows for selective functionalization of the bromine-substituted position while leaving the chlorine atom intact. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., lower temperatures), it is possible to achieve high chemoselectivity for reactions at the C-Br bond.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the use of an organoboron reagent (such as a boronic acid or ester) and a palladium catalyst to form a new carbon-carbon bond. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. Selective coupling at the C-Br position can be readily achieved.

Table 2: Predicted Products of Selective Suzuki Coupling Reactions

Boronic Acid Reagent Predicted Product Name
Phenylboronic acid 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-phenylphenol
4-Methoxyphenylboronic acid 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-(4-methoxyphenyl)phenol
Thiophene-2-boronic acid 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-(thiophen-2-yl)phenol
Methylboronic acid 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-methylphenol

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. This transformation would also be expected to occur selectively at the more reactive C-Br bond.

Table 3: Predicted Products of Selective Heck Coupling Reactions

Alkene Reagent Predicted Product Name
Styrene 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-((E)-2-phenylvinyl)phenol
Methyl acrylate Methyl (E)-3-(3-(5-chloro-1H-indol-2-yl)-5-fluoro-2-hydroxyphenyl)acrylate
1-Octene 2-(5-chloro-1H-indol-2-yl)-5-((E)-oct-1-en-1-yl)-3-fluorophenol

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the aryl bromide over the aryl chloride is well-established for this reaction, allowing for selective alkynylation.

Table 4: Predicted Products of Selective Sonogashira Coupling Reactions

Alkyne Reagent Predicted Product Name
Phenylacetylene 2-(5-chloro-1H-indol-2-yl)-3-fluoro-5-(phenylethynyl)phenol
1-Hexyne 2-(5-chloro-1H-indol-2-yl)-5-(hex-1-yn-1-yl)-3-fluorophenol
Trimethylsilylacetylene 5-((trimethylsilyl)ethynyl)-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for derivatization through etherification and esterification reactions.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether via several methods. The Williamson ether synthesis, involving deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. For sterically hindered phenols, more robust methods may be required.

Esterification: Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Direct esterification with carboxylic acids (Fischer esterification) is generally inefficient for phenols, but alternative methods using coupling reagents are effective.

Table 5: Predicted Products of Etherification and Esterification Reactions

Reagent(s) Reaction Type Predicted Product Name
Methyl iodide / K₂CO₃ Etherification 5-bromo-2-(5-chloro-1H-indol-2-yl)-1-fluoro-3-methoxybenzene
Benzyl bromide / NaH Etherification 1-(benzyloxy)-5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorobenzene
Acetyl chloride / Pyridine Esterification 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenyl acetate (B1210297)
Benzoyl chloride / Triethylamine Esterification 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenyl benzoate

Oxidation Pathways and Mechanisms

The oxidation of 2-arylindoles, such as this compound, can proceed through several pathways, often yielding a variety of products depending on the oxidant and reaction conditions. A common pathway involves the initial oxidation of the indole ring to form a 3-hydroxyindolenine intermediate. nih.govacs.org This intermediate can then undergo further transformations.

One efficient method for the oxidation of 2-arylindoles utilizes oxone as the sole oxidant. rsc.org This approach has been shown to convert 2-arylindoles into 2-arylbenzoxazinones in high yields. The proposed mechanism involves the initial oxidation of the 2-arylindole to a 2-aryl-3H-indol-3-one intermediate, followed by a Baeyer-Villiger-type oxidation to yield the benzoxazinone (B8607429) product. rsc.org This method is notable for its tolerance of a wide range of functional groups, including halogens like those present in this compound. rsc.org

Biocatalytic methods have also emerged for the stereoselective oxidation of 2-arylindoles. nih.govacs.org Flavin-dependent monooxygenases (FDMOs) have been identified that can catalyze the oxidation of various substituted 2-arylindoles to their corresponding 3-hydroxyindolenine products with good yields and high enantiomeric ratios. nih.govacs.org A key advantage of this biocatalytic approach is the high chemoselectivity, which avoids overoxidation and rearrangement products often seen with chemical oxidants. nih.govacs.org

Furthermore, electrochemical methods have been developed for the synthesis of 2,2-disubstituted indolin-3-ones from 2-arylindoles. acs.org This process involves the in situ generation of 2-arylindole-3-ones via electrochemical oxidative dearomatization, which can then react with various nucleophiles. acs.org

The table below summarizes potential oxidation reactions of 2-arylindoles, which could be applicable to this compound.

Oxidant/CatalystPotential Product(s)Notes
Oxone2-ArylbenzoxazinoneHigh yields and good functional group tolerance. rsc.org
Flavin-dependent monooxygenases (FDMOs)3-HydroxyindolenineStereoselective oxidation with high chemoselectivity. nih.govacs.org
Electrochemical Oxidation2,2-Disubstituted indolin-3-oneInvolves in situ generation of 2-arylindole-3-one. acs.org

Indole Nitrogen Functionalization and Reactivity

The nitrogen atom of the indole ring in this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's properties.

N-Alkylation: The N-alkylation of indoles can be achieved using various methods. A common approach involves the deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide. nih.gov For instance, sequential treatment of related indole precursors with potassium tert-butoxide and an electrophile like methyl iodide or benzyl bromide has been shown to afford N-alkoxyindoles. nih.gov Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has also been developed as an efficient method for direct N-alkylation. rsc.org Furthermore, enantioselective catalytic methods for the synthesis of N-alkylated indoles have been explored, utilizing both organocatalytic and organometallic strategies. mdpi.com

N-Acylation: The N-acylation of indoles is a synthetically important transformation, as N-acylindoles are found in many biologically active compounds. rsc.org While acylation of indoles can occur at the C3 position, selective N-acylation can be achieved under specific conditions. rsc.org One approach involves the use of thioesters as a stable acyl source in a mild and chemoselective N-acylation reaction. nih.gov Another method utilizes an oxidative N-heterocyclic carbene (NHC)-catalyzed reaction for the N-acylation of indoles with aldehydes. rsc.org Additionally, a one-pot direct N-acylation of indazoles (a related heterocycle) with carboxylic acids has been reported, suggesting potential applicability to indoles. researchgate.net The chemoselective N-acylation of indoles in the presence of more reactive functional groups has been achieved using carbonylazoles as the acylating agents. bohrium.com

The following table presents a summary of potential N-alkylation and N-acylation reactions for the indole nitrogen of the subject compound.

Reaction TypeReagents/CatalystPotential Product
N-AlkylationBase (e.g., K-tert-butoxide) + Alkyl HalideN-Alkyl Indole
N-AlkylationN-Tosylhydrazone, CuI, KOH, P(p-tolyl)3N-Alkyl Indole rsc.org
N-AcylationThioester, Cs2CO3N-Acyl Indole nih.gov
N-AcylationAldehyde, NHC catalystN-Acyl Indole rsc.org
N-AcylationCarbonylazole, DBUN-Acyl Indole bohrium.com

Indole and its derivatives can exist in different tautomeric forms. The most stable and common tautomer is the 1H-indole. However, under certain conditions, it can tautomerize to the less stable 3H-indole (also known as indolenine) or the 2H-indole. For 2-substituted indoles like the compound , the equilibrium generally favors the 1H-indole form. The relative stability of these tautomers can be influenced by the nature of the substituents on the indole ring. While specific tautomerism studies on this compound are not available, the general principles of indole tautomerism would apply. The 1H-tautomer is expected to be the predominant form due to its aromaticity.

Development of Novel Functional Derivatives for Chemical Applications

The functionalization of this compound can lead to the development of novel derivatives with potential applications in catalysis and material science.

Indole-based structures are attractive scaffolds for the design of ligands for transition metal catalysis. The nitrogen and various carbon positions of the indole ring can be functionalized to create bidentate or polydentate ligands. For example, indole-amide-based phosphine (B1218219) ligands have been synthesized and shown to be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered substrates. rsc.org The synthesis of such ligands often involves the functionalization of the indole core, followed by the introduction of a phosphine moiety.

The halogen substituents on this compound, particularly the bromine atom, are well-suited for participating in cross-coupling reactions like the Suzuki reaction to introduce aryl or other functional groups. nih.gov This allows for the construction of more complex molecular architectures that can act as ligands. The synthesis of unsymmetrical bidentate ligands is an active area of research, and indole-based scaffolds provide a versatile platform for this purpose. umn.edu

Indole and its derivatives have gained attention for their potential use in electronic materials due to their electron-rich nature and tunable electronic properties. mdpi.com The synthesis of indole-based functional polymers with well-defined structures has been explored for applications in electronics, electrocatalysis, and as anode materials. rsc.orgrsc.org These polymers can be synthesized through various polymerization techniques, including catalyst-free C-N coupling reactions of indole derivatives with difluoro monomers. rsc.orgrsc.org

The functional groups on this compound, such as the phenolic hydroxyl and the indole nitrogen, provide reactive sites for incorporation into polymeric structures. For instance, indole-based aromatic polyesters have been synthesized from indole-dicarboxylate monomers and aliphatic diols, yielding materials with tunable thermal and physical properties. nih.gov The presence of halogen atoms also offers opportunities for post-polymerization modification through cross-coupling reactions. The resulting indole-containing polymers can exhibit interesting photoluminescent and electroactive properties. rsc.orgrsc.org

Advanced Research Applications in Chemical Sciences

Role as a Model Compound for Understanding Halogen-Aromatic and Indole-Phenol Interactions

The unique assembly of atoms in 5-bromo-2-(5-chloro-1H-indol-2-yl)-3-fluorophenol makes it an exemplary model for investigating a range of non-covalent interactions that are crucial in fields like supramolecular chemistry and drug design. The molecule's structure allows for the simultaneous study of halogen bonds, hydrogen bonds, and π-stacking interactions.

Halogen Bonding: The compound features three different halogen atoms (fluorine, chlorine, and bromine) attached to sp²-hybridized carbon atoms. The varying electronegativity and polarizability of these halogens create distinct regions of positive electrostatic potential (σ-holes) on their outer surfaces. This allows them to act as halogen bond donors, interacting with Lewis bases. Studying this molecule can provide insight into the hierarchy and competition of halogen bonds (C-F•••A, C-Cl•••A, C-Br•••A, where A is a halogen bond acceptor).

Indole-Phenol Interactions: The direct linkage of the phenol (B47542) and indole (B1671886) moieties allows for the investigation of interactions between these two critical pharmacophores. These interactions, which can include hydrogen bonding and π-π stacking, are fundamental to molecular recognition in many biological systems.

The study of this compound can thus help elucidate the complex interplay of these forces and contribute to a more refined understanding of molecular recognition phenomena.

Table 1: Potential Non-covalent Interactions in this compound

Interaction TypePotential Donor Group(s)Potential Acceptor Group(s)Significance
Halogen BondingC-Br, C-Cl, C-FPhenolic Oxygen, Indole Nitrogen, Halogen Atoms, π-systemsDirectional interaction crucial for crystal engineering and ligand-receptor binding.
Hydrogen BondingPhenolic -OH, Indole N-HPhenolic -OH, Indole N-H, Halogen AtomsGoverns molecular conformation and the formation of supramolecular assemblies.
π-π StackingIndole Ring, Phenol RingIndole Ring, Phenol RingContributes to the stabilization of molecular complexes and crystal packing.

Potential as a Building Block in Complex Organic Synthesis

The array of functional groups and halogen substituents on this compound makes it a versatile building block for the construction of more complex molecules. fluorochem.co.uk Its utility stems from the potential for controlled, sequential reactions at different sites.

Convergent synthesis strategies involve the independent synthesis of molecular fragments that are later joined to form the final, larger molecule. nih.gov The differential reactivity of the C-Br and C-Cl bonds in this compound is key to its potential in this area. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the selective functionalization at the bromine-bearing position first. The resulting intermediate, still containing the chloro and fluoro substituents, can then be used in a subsequent coupling reaction under different conditions to introduce a second fragment at the original chlorine position, assembling a complex molecular architecture in a planned, stepwise manner.

The generation of diverse chemical libraries for screening purposes relies on the ability to perform selective reactions on a core scaffold. mdpi.com The subject compound is an ideal scaffold for such endeavors due to its multiple, distinct reactive sites. Achieving chemo- and regioselectivity is paramount. aalto.firesearchgate.net For example, chemists can target:

O-Functionalization: Selective alkylation, acylation, or arylation of the phenolic hydroxyl group.

N-Functionalization: Selective modification of the indole nitrogen.

C-H Functionalization: Directed activation of specific C-H bonds on either the phenol or indole ring for the introduction of new substituents. rsc.org

Cross-Coupling: As mentioned, sequential cross-coupling at the C-Br and C-Cl positions.

By carefully selecting reagents, catalysts, and reaction conditions, a wide array of derivatives can be synthesized from this single precursor, each with unique structural features. This approach is highly efficient for exploring structure-activity relationships in medicinal chemistry and materials science. nih.gov

Table 2: Potential Chemo- and Regioselective Transformations

Reactive SiteType of TransformationExample ReactionControlling Factor
Phenolic -OHO-Alkylation / O-AcylationWilliamson ether synthesisUse of a base (e.g., K₂CO₃) and an alkyl halide.
Indole N-HN-Alkylation / N-ArylationBuchwald-Hartwig aminationUse of a strong base (e.g., NaH) or a suitable palladium catalyst.
C-Br BondCross-CouplingSuzuki coupling with a boronic acidPalladium catalyst (e.g., Pd(PPh₃)₄) under relatively mild conditions.
C-Cl BondCross-CouplingSuzuki coupling with a boronic acidMore active palladium catalyst/ligand system and harsher conditions.

Development of Analytical Methodologies for Compound Detection and Quantification

The detection and quantification of poly-functionalized, halogenated compounds like this compound in various matrices require sophisticated analytical techniques. Advanced chromatographic methods are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, especially reversed-phase HPLC using a C18 column, is a primary technique for the analysis of phenolic compounds. nih.gov Detection can be achieved using a UV-Vis detector, as the indole and phenol chromophores absorb UV light. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), which provides molecular weight and fragmentation data, confirming the compound's identity.

Gas Chromatography (GC): Due to the low volatility of the compound, direct analysis by GC may be challenging. However, derivatization of the polar -OH and N-H groups can make it amenable to GC analysis. epa.gov For instance, silylation or acylation can increase volatility. Coupling GC with a mass spectrometer (GC-MS) is a powerful tool for separation and identification of halogenated phenols. asianpubs.orgresearchgate.net Using an electron capture detector (ECD) can provide high sensitivity, as it is particularly responsive to halogenated compounds.

Developing robust analytical methods for this compound involves optimizing parameters such as the mobile phase composition and gradient in HPLC, or the temperature program in GC, to achieve good resolution and peak shape. cdc.gov

Table 3: Comparison of Analytical Techniques for Quantification

TechniquePrincipleAdvantagesConsiderations
HPLC-UVSeparation based on polarity; detection by UV absorbance.Robust, widely available, good for quantification.May lack selectivity in complex matrices.
LC-MSSeparation by HPLC; detection by mass-to-charge ratio.High selectivity and sensitivity; provides structural confirmation.More complex instrumentation; matrix effects can cause ion suppression.
GC-MS (with derivatization)Separation based on volatility; detection by mass.Excellent separation efficiency; provides definitive identification.Requires a derivatization step which adds complexity.
GC-ECD (with derivatization)Separation by GC; selective detection of electrophilic groups.Extremely sensitive to halogenated compounds.Requires derivatization; less structural information than MS.

Contribution to Fundamental Understanding of Reactivity and Structure in Poly-functionalized Systems

Studying complex molecules like this compound provides deep insights into fundamental principles of organic chemistry. The interplay between multiple functional groups within a single scaffold allows researchers to probe subtle electronic and steric effects that govern chemical reactivity.

The electronic properties of the two aromatic rings are heavily influenced by their substituents. The phenol ring is substituted with three different halogens, each exerting a unique inductive and resonance effect. The indole ring contains a halogen and the linkage to the electron-rich phenol system. Investigating the reactivity at different positions—such as the nucleophilicity of the indole C3 position or the acidity of the phenolic proton—can reveal how these electronic effects are transmitted through the molecular framework. nih.gov

Furthermore, structural analysis, for example through X-ray crystallography, would provide precise data on bond lengths, bond angles, and the molecule's three-dimensional conformation. mdpi.comeurjchem.com This information is invaluable for understanding how intramolecular forces, such as hydrogen bonds or steric repulsion between adjacent groups, dictate the molecule's preferred shape and, consequently, its reactivity and interactions with other molecules.

Table 4: Influence of Structural Features on Reactivity

Structural FeatureDescriptionInfluence on Reactivity and Properties
Poly-halogenated Phenol RingContains F, Br, and a C-C link to the indole.Increases the acidity of the phenolic -OH; provides sites for cross-coupling.
Halogenated Indole MoietyContains a Cl atom and an N-H group.Modulates the nucleophilicity of the indole ring; N-H allows for functionalization.
Phenol -OH GroupAcidic proton, nucleophilic oxygen.Acts as a hydrogen bond donor/acceptor; site for O-alkylation/acylation.
Indole N-H GroupWeakly acidic proton, part of an aromatic system.Acts as a hydrogen bond donor; site for N-alkylation/arylation.

Q & A

Q. How can researchers ensure regulatory compliance during international collaboration?

  • Methodological Answer : Align with GHS Rev. 8 for labeling and SDS documentation . Verify patent landscapes (e.g., using CAS databases) to avoid infringement when developing derivatives .

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